
(E)-3-(Boc-amino)acrylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(Boc-amino)acrylic Acid is an organic compound characterized by the presence of a Boc-protected amino group and an acrylic acid moiety. The Boc group, or tert-butoxycarbonyl group, is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is of significant interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(Boc-amino)acrylic Acid typically involves the protection of an amino group with a Boc group followed by the introduction of the acrylic acid moiety. One common method involves the reaction of Boc-protected amines with acrylic acid derivatives under mild conditions. For instance, the reaction can be carried out using a base such as triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: (E)-3-(Boc-amino)acrylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the acrylic acid moiety to saturated acids.
Substitution: The Boc-protected amino group can participate in substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like hydrochloric acid or sodium hydroxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
(E)-3-(Boc-amino)acrylic Acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound serves as a building block for peptide synthesis and modification.
Medicine: It is explored for its potential in drug development, particularly in designing enzyme inhibitors and receptor modulators.
Industry: The compound finds applications in the production of polymers and advanced materials
作用機序
The mechanism of action of (E)-3-(Boc-amino)acrylic Acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group that can participate in various biochemical pathways. The acrylic acid moiety can undergo polymerization or react with nucleophiles, influencing cellular processes and molecular interactions .
類似化合物との比較
(E)-3-(Cbz-amino)acrylic Acid: Similar structure but with a Cbz (carbobenzyloxy) protecting group.
(E)-3-(Fmoc-amino)acrylic Acid: Contains an Fmoc (fluorenylmethyloxycarbonyl) protecting group.
(E)-3-(Alloc-amino)acrylic Acid: Features an Alloc (allyloxycarbonyl) protecting group
Uniqueness: (E)-3-(Boc-amino)acrylic Acid is unique due to the stability and ease of removal of the Boc protecting group. This makes it particularly useful in multi-step organic syntheses where selective deprotection is required .
特性
分子式 |
C8H13NO4 |
|---|---|
分子量 |
187.19 g/mol |
IUPAC名 |
3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid |
InChI |
InChI=1S/C8H13NO4/c1-8(2,3)13-7(12)9-5-4-6(10)11/h4-5H,1-3H3,(H,9,12)(H,10,11) |
InChIキー |
GXAFLSXYHSLRNY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


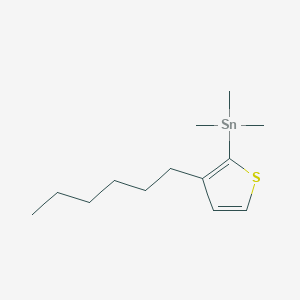
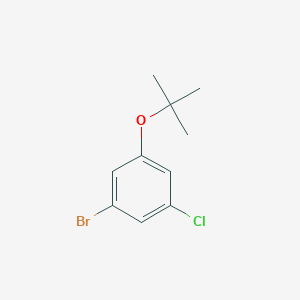

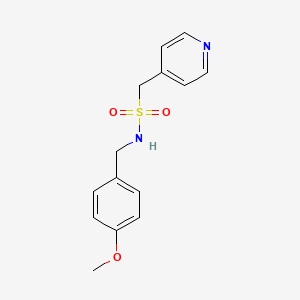
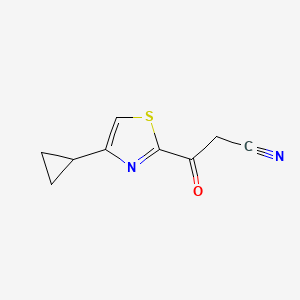
![7-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13696428.png)

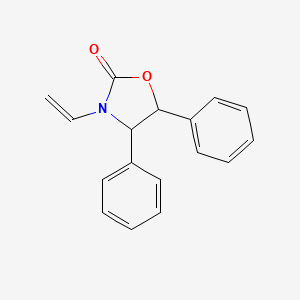
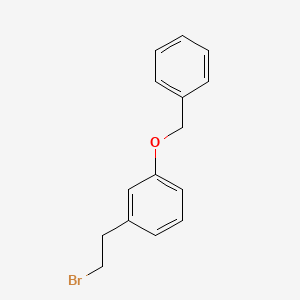
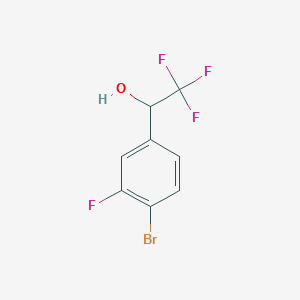
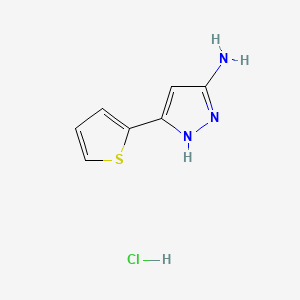
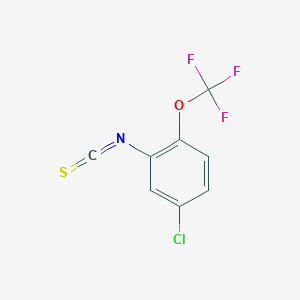
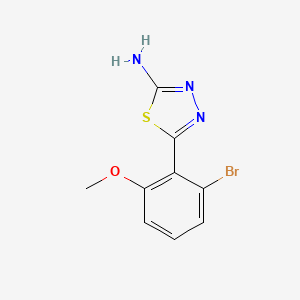
![6-(7-Bromo-9,9-dihexyl-9H-fluoren-2-yl)-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13696475.png)
